molecular formula C11H22ClN B1458060 3-(Cyclopentylmethyl)piperidine hydrochloride CAS No. 1864056-85-8

3-(Cyclopentylmethyl)piperidine hydrochloride

Cat. No.: B1458060
CAS No.: 1864056-85-8
M. Wt: 203.75 g/mol
InChI Key: LTVCIKDQAWCCOE-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)piperidine hydrochloride (CAS 1864056-85-8) is a chemical compound with the molecular formula C11H22ClN and a molecular weight of 203.75 . It features a piperidine ring, a fundamental structural motif in medicinal chemistry, substituted with a cyclopentylmethyl group. The piperidine scaffold is one of the most significant synthetic building blocks in the pharmaceutical industry, found in over twenty different drug classes . Piperidine and its derivatives are crucial in the development of compounds for a wide range of therapeutic areas, including anticancer agents, antipsychotics, and analgesics . The specific 3-(cyclopentylmethyl)piperidine structure is of particular interest for researchers designing and synthesizing novel bioactive molecules. The free base of this compound, 3-(Cyclopentylmethyl)piperidine, is also available for synthetic applications . As a versatile piperidine-based building block, this hydrochloride salt is primarily used in academic and industrial research settings for the exploration and creation of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(cyclopentylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)8-11-6-3-7-12-9-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVCIKDQAWCCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives to Piperidine Hydrochlorides

One of the direct and efficient methods to prepare piperidine hydrochlorides, including derivatives like 3-(Cyclopentylmethyl)piperidine hydrochloride, involves catalytic hydrogenation of corresponding pyridine derivatives in the presence of hydrochloric acid. This approach uses Pd-C (palladium on carbon) as the catalyst and involves the in situ formation of the hydrochloride salt during hydrogenation.

  • Reaction Conditions and Mechanism :
    The process involves hydrogenation of the pyridine ring to the piperidine ring while simultaneously generating the hydrochloride salt by reacting with HCl. Triethylamine can be used as a promoter to facilitate the reaction by acting as an absorption agent for HCl and the pyridine derivative, enabling quantitative formation of the hydrochloride salt without excess free HCl, which could poison the catalyst.

  • Advantages :

    • Simple operation with only the addition of a dichloro organic compound and triethylamine to the Pd-C catalytic system.
    • In situ quantitative conversion to the hydrochloride salt, reducing post-reaction processing complexity.
    • High yield of crystalline piperidine hydrochloride salts simplifies purification.
  • Data Table (Adapted from Patent CN101148435A) :

Sequence Number Triethylamine (eq.) Dichloro Compound (eq.) H2 Absorbed Dose (eq.) Et3NHCl Production Rate (%)
1 0.0 1.0 0.0 0
2 0.5 1.0 0.5 49
3 1.0 1.0 1.0 99
4 5.0 1.0 1.0 99

This table shows that increasing triethylamine improves the efficiency of hydrochloride salt formation during Pd-C catalytic hydrogenation.

Acylation and Reduction Route via Piperidine Intermediates

Another well-documented synthetic route involves acylation of substituted piperidines followed by reduction to obtain the desired piperidine hydrochloride salt.

  • Step 1: Acylation
    The 3-(Cyclopentylmethyl)piperidine can be synthesized by reacting a 3-substituted-4-methyl-4-(3-substituted phenyl)piperidine intermediate with an acylating agent. The acylation typically employs coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or imidazoles (e.g., carbonyldiimidazole) in organic solvents like dichloromethane or N,N-dimethylformamide. The reaction proceeds at mild temperatures (0–30 °C) over 24 hours.

  • Step 2: Reduction
    The acylated intermediate is then reduced using hydride reagents such as lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum hydride. Reduction typically occurs at 20–100 °C over 1–12 hours to yield the piperidine derivative.

  • Purification
    Products are isolated by filtration, crystallization, or chromatography.

  • Reaction Scheme Summary :

$$
\text{3-substituted-4-methyl-4-(3-substituted phenyl)piperidine} + \text{Acylating Agent} \xrightarrow{\text{Coupling Reagent}} \text{Acylated Intermediate} \xrightarrow[\text{Reduction}]{\text{Hydride Reagent}} \text{3-(Cyclopentylmethyl)piperidine}
$$

  • Additional Notes :
    When the acylating agent has a leaving group other than hydroxyl (e.g., halogen), bases such as triethylamine or pyridine are added to scavenge acid by-products. The reaction times and temperatures vary accordingly, typically requiring 2–200 hours at 20–200 °C depending on the leaving group and solvent used.

Direct Substitution of Halogenated Precursors

An alternative preparation involves nucleophilic substitution of halogen-substituted compounds with the piperidine intermediate:

  • The halogenated compound (e.g., alkyl halide) is reacted with 3-substituted piperidine in aprotic solvents like N,N-dimethylformamide.

  • A base such as sodium bicarbonate is used to neutralize hydrohalic acid formed.

  • Reaction conditions typically range from 40 to 100 °C over 30 minutes to 24 hours.

  • This method is particularly useful when the cyclopentylmethyl substituent is introduced via alkylation of the piperidine nitrogen or carbon atoms.

  • Subsequent reduction or modification steps may be required if unsaturation or other functional groups are present.

Salt Formation and Final Purification

The hydrochloride salt of 3-(Cyclopentylmethyl)piperidine is typically obtained by:

  • Treating the free base with hydrochloric acid in an organic solvent.

  • The acid-base reaction forms the hydrochloride salt, which precipitates due to lower solubility.

  • The salt is isolated by filtration and dried.

This step is crucial for pharmaceutical applications to improve compound stability, solubility, and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Catalytic Hydrogenation Pd-C catalyst, H2, triethylamine, HCl Direct salt formation, high yield Requires hydrogenation setup
Acylation + Reduction Acylating agents, coupling reagents, hydride reducing agents Versatile, well-established Multi-step, requires purification
Nucleophilic Substitution Halogenated compounds, piperidine, base, aprotic solvents Direct alkylation, flexible May need further reduction steps
Hydrochloride Salt Formation Hydrochloric acid, organic solvents Improves stability and purity Additional processing step

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

3-(Cyclopentylmethyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development for neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may modulate neurotransmitter release in the central nervous system, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Positional Isomers: 4-(Cyclopentylmethyl)piperidine Hydrochloride

  • Structural Difference : The cyclopentylmethyl group is at the 4-position instead of the 3-position (CAS 155.24).
  • Impact: Physicochemical Properties: Positional isomerism can alter melting points, solubility, and crystallinity. Pharmacological Activity: The spatial orientation of the substituent affects receptor binding. A 4-substituted group may project into different regions of a target protein’s binding pocket compared to a 3-substituted analogue.

Cyclohexyl vs. Cyclopentyl Substituents: 3-Cyclohexylpiperidine Hydrochloride

  • Structural Difference : Cyclohexyl (six-membered ring) replaces cyclopentyl (five-membered ring).
  • Impact :
    • Lipophilicity : Cyclohexyl is bulkier and more lipophilic, which could reduce aqueous solubility but enhance membrane permeability.
    • Metabolic Stability : Cyclohexyl groups are less prone to oxidative metabolism than cyclopentyl groups due to increased steric hindrance.

Aromatic vs. Aliphatic Substituents: 3-(2-Methylphenoxy)piperidine Hydrochloride

  • Structural Difference: A phenoxy group replaces the cyclopentylmethyl group (CAS 1858256-18-4).
  • Solubility: Phenoxy groups reduce solubility in nonpolar solvents compared to aliphatic cyclopentylmethyl.

Halogenated Derivatives: 3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

  • Structural Difference : Chlorine and isopropyl groups on the aromatic ring (CAS MFCD13560868).
  • Impact: Electron Effects: The electron-withdrawing chlorine atom increases the acidity of adjacent hydroxyl groups, influencing hydrogen-bonding interactions.

Pharmacologically Active Analogues: Encenicline Hydrochloride

  • Structural Difference : Encenicline contains a benzothiophene-carboxamide group linked to a chiral piperidine ().
  • Impact :
    • CNS Penetration : Encenicline’s aromatic system and polar groups balance lipophilicity for brain uptake. In contrast, 3-(cyclopentylmethyl)piperidine may have faster diffusion due to its purely aliphatic substituent.
    • Target Selectivity : Encenicline acts as an α7 nAChR agonist, while the target compound’s activity would depend on substituent-driven receptor compatibility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Water) Key Functional Groups
3-(Cyclopentylmethyl)piperidine HCl 227.73 ~2.5 Moderate Cyclopentylmethyl, Piperidine
4-(Cyclopentylmethyl)piperidine HCl 227.73 ~2.5 Moderate Cyclopentylmethyl, Piperidine
3-(2-Methylphenoxy)piperidine HCl 227.73 ~2.8 Low Phenoxy, Piperidine
BF 2649 (Histamine H1 inverse agonist) 341.32 ~3.2 Soluble in DMSO Chlorophenylpropoxy, Piperidine

*LogP estimated using fragment-based methods.

Biological Activity

3-(Cyclopentylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1864056-85-8, is characterized by its unique cyclopentylmethyl group, which may influence its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Similar piperidine derivatives have shown interactions with:

  • Neurotransmitter Receptors: These compounds can modulate the activity of neurotransmitter systems, particularly in the central nervous system (CNS).
  • Ion Channels: Piperidine derivatives often exhibit effects on voltage-gated ion channels, influencing neuronal excitability.
  • Enzymatic Activity: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity Spectrum

Recent studies have highlighted the potential pharmacological applications of piperidine derivatives, including:

  • Anticancer Activity: Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .
  • Antimicrobial Effects: Some studies suggest that these compounds exhibit antimicrobial properties, potentially useful in treating infections .
  • CNS Modulation: Piperidine derivatives are being explored for their effects on CNS disorders, including anxiety and depression .

Case Studies and Experimental Evidence

  • In Silico Studies:
    A study utilized computer-aided methods to predict the biological activity of new piperidine derivatives. It was found that these compounds could interact with a range of protein targets, suggesting a broad spectrum of pharmacological effects .
  • Experimental Pharmacology:
    In vitro studies demonstrated that this compound could inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing neurotransmitter levels in synaptic clefts. This effect may contribute to its potential use in treating mood disorders .
  • Comparative Analysis:
    A comparative analysis of various piperidine derivatives revealed that those with bulky substituents, such as cyclopentyl groups, exhibited enhanced binding affinities to certain receptors compared to their linear counterparts . This structural feature may enhance their therapeutic efficacy.

Data Summary Table

Activity Mechanism References
AnticancerInduces apoptosis via mitochondrial pathways
AntimicrobialDisrupts bacterial cell wall synthesis
CNS ModulationInhibits neurotransmitter degradation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(cyclopentylmethyl)piperidine hydrochloride?

  • Synthesis :

  • Step 1 : Formation of the piperidine intermediate via catalytic hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂ gas) .
  • Step 2 : Alkylation with cyclopentylmethyl groups using nucleophilic substitution or reductive amination. Adjust reaction solvents (e.g., dichloromethane or THF) and bases (e.g., NaOH or K₂CO₃) to optimize yield .
  • Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in diethyl ether) followed by recrystallization or lyophilization .
    • Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on cyclopentylmethyl proton signals (δ ~1.5–2.5 ppm) and piperidine ring integration .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₂ClN) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography (e.g., C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound?

  • Handling :

  • Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and EN 166-certified goggles .
  • Avoid skin contact; wash hands thoroughly after handling .
    • Emergency Measures :
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Use CO₂ or dry chemical fire extinguishers for fires; evacuate if toxic gases (e.g., NOₓ) are detected .

Q. What storage conditions ensure the stability of this compound?

  • Store in airtight containers at 2–8°C in a dry environment. Protect from light and moisture to prevent decomposition .
  • Stability studies suggest a shelf life of ≥5 years under these conditions, but batch-specific testing via HPLC is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Factors to Test :

  • Catalysts : Compare Pd/C vs. Raney Ni for hydrogenation efficiency .
  • Solvents : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) in alkylation steps .
  • Temperature : Optimize reaction kinetics by testing 25–80°C ranges .
    • Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables. Contradictory results (e.g., higher temps reducing stereochemical purity) require trade-off analysis .

Q. What strategies resolve stereochemical uncertainties in 3-(cyclopentylmethyl)piperidine derivatives?

  • Chiral Resolution :

  • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Synthesize diastereomers via chiral auxiliaries (e.g., tartaric acid derivatives) and compare NMR coupling constants .
    • Computational Modeling :
  • Predict enantiomer stability using DFT calculations (e.g., Gaussian 16) to guide synthetic prioritization .

Q. How can researchers evaluate the pharmacological potential of this compound?

  • In Vitro Assays :

  • Screen for receptor binding (e.g., σ, NMDA) using radioligand displacement assays .
  • Assess enzyme inhibition (e.g., monoamine oxidases) via fluorometric methods .
    • In Vivo Studies :
  • Conduct behavioral tests (e.g., forced swim test for antidepressants) in rodent models. Compare dose-response curves with reference compounds (e.g., paroxetine) .

Q. What computational tools predict the physicochemical and ADMET properties of this compound?

  • Software :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular Docking : Simulate binding poses with AutoDock Vina against target proteins (e.g., serotonin transporters) .
    • Validation : Cross-reference computational results with experimental data (e.g., HPLC LogP measurements) to resolve discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopentylmethyl)piperidine hydrochloride
Reactant of Route 2
3-(Cyclopentylmethyl)piperidine hydrochloride

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